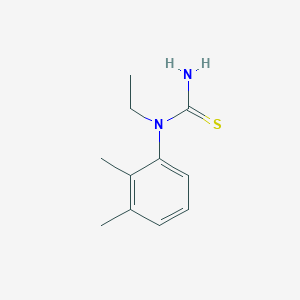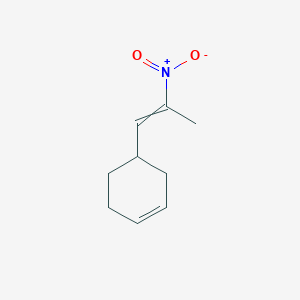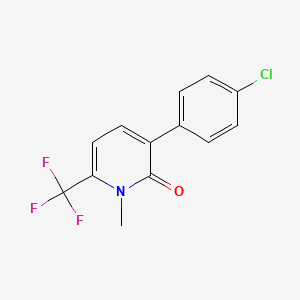
Benzene, 1-iodo-2-(2-methyl-2-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-iodo-2-(2-methyl-2-propenyl)-: is an organic compound with the molecular formula C10H11I It is a derivative of benzene, where an iodine atom and a 2-methyl-2-propenyl group are substituted at the 1 and 2 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions:
Electrophilic Aromatic Substitution: One common method to synthesize this compound involves the electrophilic aromatic substitution of benzene. The reaction typically uses iodine and a suitable catalyst to introduce the iodine atom into the benzene ring.
Allylation: The 2-methyl-2-propenyl group can be introduced through an allylation reaction. This involves the reaction of benzene with an allyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods: Industrial production of Benzene, 1-iodo-2-(2-methyl-2-propenyl)- may involve large-scale electrophilic aromatic substitution and allylation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: This compound can undergo various substitution reactions, such as nucleophilic substitution, where the iodine atom can be replaced by other nucleophiles.
Oxidation and Reduction: It can also participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or the 2-methyl-2-propenyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution: Products depend on the nucleophile used, such as phenols, ethers, or amines.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products typically include alkanes or alcohols.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: This compound serves as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can be used in catalytic processes to facilitate various chemical reactions.
Biology and Medicine:
Radiolabeling: The iodine atom can be used for radiolabeling in biological studies, allowing for the tracking of molecular interactions.
Pharmaceuticals: It may be used in the development of new drugs or as a precursor in drug synthesis.
Industry:
Material Science: This compound can be used in the development of new materials with specific properties, such as polymers or resins.
Agrochemicals: It may be used in the synthesis of agrochemicals, such as pesticides or herbicides.
Mechanism of Action
The mechanism of action of Benzene, 1-iodo-2-(2-methyl-2-propenyl)- involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the 2-methyl-2-propenyl group. The iodine atom can act as a leaving group in substitution reactions, while the 2-methyl-2-propenyl group can undergo addition or elimination reactions. These properties make it a versatile compound in synthetic chemistry.
Comparison with Similar Compounds
Benzene, 1-iodo-2-methyl-: This compound has a similar structure but lacks the 2-methyl-2-propenyl group.
Benzene, 1-methyl-2-(2-propenyl)-: This compound has a similar structure but lacks the iodine atom.
Benzene, (2-methyl-2-propenyl)-: This compound has a similar structure but lacks the iodine atom.
Uniqueness: Benzene, 1-iodo-2-(2-methyl-2-propenyl)- is unique due to the presence of both the iodine atom and the 2-methyl-2-propenyl group. This combination allows it to participate in a wider range of chemical reactions compared to its similar compounds, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
162009-34-9 |
|---|---|
Molecular Formula |
C10H11I |
Molecular Weight |
258.10 g/mol |
IUPAC Name |
1-iodo-2-(2-methylprop-2-enyl)benzene |
InChI |
InChI=1S/C10H11I/c1-8(2)7-9-5-3-4-6-10(9)11/h3-6H,1,7H2,2H3 |
InChI Key |
FFVKBGGRNFNZBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC1=CC=CC=C1I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


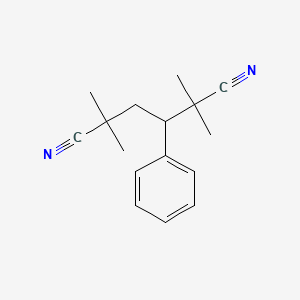
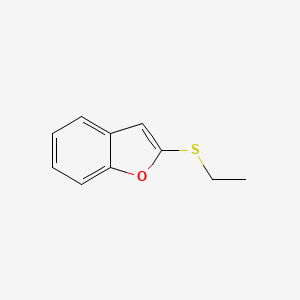
![4-[4,5-Bis(ethylsulfanyl)-2H-1,3-dithiol-2-ylidene]cyclohexan-1-one](/img/structure/B12566932.png)
![[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]phosphane](/img/structure/B12566935.png)

![2-(pyridin-2-ylmethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B12566949.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-, ethyl ester](/img/structure/B12566951.png)
![potassium;[4-[3,3-diphenyl-1-(4-trimethylsilylphenyl)propyl]phenyl]-trimethylsilane](/img/structure/B12566973.png)
